5-(Isoxazol-5-yl)furan-2-carboxylic acid
Description
Properties
Molecular Formula |
C8H5NO4 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
5-(1,2-oxazol-5-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-8(11)7-2-1-5(12-7)6-3-4-9-13-6/h1-4H,(H,10,11) |
InChI Key |
CJNOXSGNNJRMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC=NO2 |
Origin of Product |
United States |
Preparation Methods
Key Protocol
-
Starting Materials :
-
5-Bromofuran-2-carboxylic acid (or its ester derivative) as the furan partner.
-
Isoxazole-5-boronic acid (or equivalent boronic ester) as the isoxazole partner.
-
-
Catalyst System : Pd(dppf)Cl₂ with Na₂CO₃ as a base in a mixed solvent (e.g., toluene, ethanol, water).
Example Synthesis
Advantages : High regioselectivity; scalable for gram-scale production.
Limitations : Requires palladium catalysts, which may increase costs and environmental impact.
[3+2] Cycloaddition for Isoxazole Ring Construction
The [3+2] cycloaddition between nitrile oxides and alkynes is a cornerstone for isoxazole synthesis. This method can be integrated with furan-carboxylic acid precursors.
Key Protocol
Example Synthesis
Advantages : Metal-free in some protocols; high atom economy.
Limitations : Sensitivity to steric hindrance in alkyne partners.
Oxidation of Furan Precursors
Oxidation of furan derivatives to introduce carboxylic acid groups is a direct route, though regioselectivity challenges must be addressed.
Key Protocol
Example Synthesis
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Methyl 5-(isoxazol-5-yl)furan-2-carboxylate + Co/Mn/Br catalyst, O₂, 200°C | 5-(Isoxazol-5-yl)furan-2-carboxylic acid | 85–90% |
Advantages : Environmentally benign catalysts; high efficiency.
Limitations : Requires high-temperature conditions.
Microwave-Assisted Synthesis
Microwave (MW) irradiation accelerates reactions, improving yields and reducing reaction times.
Key Protocol
Example Synthesis
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | Suzuki coupling under MW | 5-(Isoxazol-5-yl)furan-2-carboxylate | 70–85% |
| 2 | Hydrolysis with NaOH (MW-assisted) | 5-(Isoxazol-5-yl)furan-2-carboxylic acid | 90–95% |
Advantages : Rapid reaction times; energy efficiency.
Limitations : Limited scalability for industrial use.
Metal-Free Cycloaddition Strategies
Eco-friendly metal-free methods leverage aldoximes and alkynes for isoxazole formation.
Key Protocol
Example Synthesis
Advantages : Eliminates toxic metals; cost-effective.
Limitations : Lower yields compared to metal-catalyzed methods.
Comparative Analysis of Methods
| Method | Catalyst | Yield Range | Scalability | Environmental Impact |
|---|---|---|---|---|
| Suzuki | Pd-based | 70–95% | High | Moderate (Pd waste) |
| [3+2] Cycloaddition | Metal-free | 50–85% | Moderate | Low |
| Oxidation | Co/Mn/Br | 85–90% | High | Low |
| MW-Assisted | Pd-based | 70–95% | Low | Moderate |
| Metal-Free Cycloaddition | None | 50–75% | Moderate | High |
Chemical Reactions Analysis
Types of Reactions
5-(Isoxazol-5-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents such as bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds containing both isoxazole and furan structures exhibit significant anti-inflammatory activities. A study investigated the inhibitory effects of various isoxazole derivatives on the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in the biosynthesis of pro-inflammatory leukotrienes. The results showed that certain derivatives exhibited potent inhibition of 5-LOX, suggesting their potential as anti-inflammatory agents .
Anticancer Activity
5-(Isoxazol-5-yl)furan-2-carboxylic acid has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis more effectively than traditional chemotherapeutic agents like doxorubicin. The mechanism of action is believed to involve interaction with specific molecular targets related to cell proliferation and survival pathways .
Antimicrobial Effects
The antimicrobial properties of 5-(Isoxazol-5-yl)furan-2-carboxylic acid have also been explored. Recent investigations reported significant reductions in biofilm formation by Staphylococcus aureus, indicating its potential utility in treating bacterial infections. The study utilized modified disk diffusion methods to assess efficacy, highlighting the compound's role as a promising antimicrobial agent .
Synthetic Routes
The synthesis of 5-(Isoxazol-5-yl)furan-2-carboxylic acid typically involves cycloaddition reactions between resin-bound alkynes and in situ generated nitrile oxides. This method not only provides a pathway for producing the compound but also aligns with green chemistry principles aimed at minimizing waste and toxic reagents.
Case Study 1: Inhibition of 5-Lipoxygenase
A detailed study focused on the synthesis of various isoxazole derivatives, including 5-(Isoxazol-5-yl)furan-2-carboxylic acid, and their evaluation for 5-LOX inhibition. The compound demonstrated significant dose-dependent inhibition with an IC50 value comparable to established anti-inflammatory drugs, underscoring its therapeutic potential .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxicity of 5-(Isoxazol-5-yl)furan-2-carboxylic acid against several cancer cell lines, revealing that it induced apoptosis effectively. The results suggested that this compound could serve as a lead for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 5-(Isoxazol-5-yl)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in the body, leading to its observed biological effects . Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Key Findings from Comparative Studies
Electron-Withdrawing Groups Enhance Bioactivity Nitro and Trifluoromethyl Groups: The 4-nitrophenyl () and bis(trifluoromethyl)phenyl () derivatives exhibit significant inhibitory activity against mycobacterial targets (e.g., MbtI and salicylate synthase). These substituents likely improve binding affinity through hydrophobic interactions and electron-withdrawing effects.
Industrial and Synthetic Relevance
- The methoxycarbonyl derivative (MCFC) is produced via a patented integrated process, emphasizing scalability and cost-efficiency for industrial applications .
- Continuous flow photoisomerization methods have been optimized for synthesizing complex oxazole-furan hybrids, suggesting adaptable routes for isoxazole-containing analogs .
Physicochemical Properties
- Solubility and Stability : Methylsulfanyl and hydroxymethyl substituents may enhance solubility in polar solvents, whereas aromatic groups (e.g., phenylethynyl) increase hydrophobicity .
- Crystallization Challenges : Nitrophenyl derivatives require advanced techniques (e.g., synchrotron radiation) for structural analysis due to poor crystallization tendencies .
Structural Analog with Isoxazole Moiety
- 5-(Furan-2-yl)isoxazole-3-carboxylic acid () shares a similar heterocyclic framework but differs in substituent positioning. Its molecular weight (179.13 g/mol) and GHS hazard warnings (e.g., H315-H319-H335) suggest handling precautions for reactive intermediates.
Biological Activity
5-(Isoxazol-5-yl)furan-2-carboxylic acid is a heterocyclic compound featuring both isoxazole and furan moieties. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-(Isoxazol-5-yl)furan-2-carboxylic acid is CHNO, with a molecular weight of approximately 183.17 g/mol. The compound consists of a furan ring attached to an isoxazole ring, with a carboxylic acid functional group at the 2-position of the furan. The presence of these functional groups enhances its reactivity and biological potential.
Research indicates that compounds containing both isoxazole and furan structures exhibit significant biological activities, including:
- Anti-inflammatory Activity : Isoxazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the production of inflammatory mediators. This inhibition can help reduce inflammation associated with conditions like asthma and arthritis .
- Antioxidant Effects : Some studies suggest that these compounds possess antioxidant properties, which can protect cells from oxidative stress and related damage .
- Antitumor Activity : Isoxazole derivatives are being investigated for their potential in cancer therapy, particularly as inhibitors of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in tumors .
Research Findings
Several studies have investigated the biological activities of 5-(Isoxazol-5-yl)furan-2-carboxylic acid and related compounds. Key findings include:
Inhibition of 5-Lipoxygenase (5-LOX)
A study focusing on various isoxazole derivatives demonstrated that some compounds exhibited potent inhibition of 5-LOX with IC values significantly lower than standard drugs. For instance, one derivative showed an IC value of 8.47 μM, indicating strong inhibitory potential against this enzyme involved in inflammatory processes .
Antioxidant Activity
In vitro assays assessing antioxidant activity revealed that certain derivatives could scavenge free radicals effectively, demonstrating their potential as therapeutic agents in oxidative stress-related diseases. The DPPH assay results indicated significant antioxidant effects comparable to established antioxidants .
Antitumor Properties
Research into the antitumor effects of isoxazole derivatives has shown promising results. Compounds have been reported to induce apoptosis in cancer cell lines by inhibiting Bcl-2 family proteins. For example, one study reported that a derivative achieved tumor regression in xenograft models, showcasing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To further understand the unique properties of 5-(Isoxazol-5-yl)furan-2-carboxylic acid, a comparison was made with structurally similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4-Methylisoxazole-5-carboxylic acid | Methyl substitution on isoxazole | 0.92 |
| 3-Hydroxyisoxazole-5-carboxylic acid | Hydroxy group on isoxazole | 0.87 |
| 3-Methylisoxazole-5-carboxylic acid | Methyl substitution on isoxazole | 0.87 |
| 3-Bromoisoxazole-5-carboxylic acid | Bromine substitution on isoxazole | 0.81 |
| 5-Methylisoxazole-4-carboxylic acid | Methyl substitution on position 4 | 0.71 |
This table highlights how the unique combination of both furan and isoxazole rings in 5-(Isoxazol-5-yl)furan-2-carboxylic acid sets it apart from these similar compounds, suggesting distinct chemical behavior and potential applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Isoxazol-5-yl)furan-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the furan ring followed by cyclization to form the isoxazole moiety. For example:
Furan precursor preparation : Introduce a carboxylic acid group at the 2-position of furan via carboxylation or oxidation.
Isoxazole formation : Use nitrile oxides or 1,3-dipolar cycloaddition reactions with alkynes under controlled pH (6–8) and temperatures (60–80°C) .
- Key factors : Solvent polarity (e.g., DMF vs. THF), catalyst choice (e.g., Cu(I) for cycloaddition), and purification methods (e.g., recrystallization vs. column chromatography) critically affect yield (reported 45–70%) and purity (>95%) .
Q. How is the structural identity of 5-(Isoxazol-5-yl)furan-2-carboxylic acid validated in academic research?
- Analytical techniques :
- NMR : H and C NMR confirm substituent positions (e.g., furan C-2 carboxylic acid at δ ~165 ppm; isoxazole protons at δ 6.5–8.5 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H] = 220.0382) validates molecular formula (CHNO) .
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for confirming heterocyclic geometry .
Advanced Research Questions
Q. How do thermodynamic parameters (e.g., enthalpy of dissolution) influence the solubility of 5-(Isoxazol-5-yl)furan-2-carboxylic acid in protic vs. aprotic solvents?
- Methodology : Solubility studies in solvents like propan-2-ol or DMSO correlate with thermodynamic parameters:
- Enthalpy of dissolution (ΔH) : Positive values (~15–25 kJ/mol) indicate endothermic dissolution, common in polar aprotic solvents .
- Entropy of mixing (ΔS) : Negative values suggest reduced disorder upon dissolution, impacting solubility in aqueous buffers .
- Practical implication : Low solubility in water (logP ~1.5–2.0) necessitates formulation strategies, such as salt formation (e.g., sodium carboxylate) or co-solvents (e.g., PEG-400) .
Q. What mechanistic insights explain contradictions in reported bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) of 5-(Isoxazol-5-yl)furan-2-carboxylic acid derivatives?
- Hypothesis testing :
- Target engagement assays : Use fluorescence polarization or SPR to measure binding affinity to enzymes (e.g., enoyl-ACP reductase for antimicrobial activity) .
- SAR studies : Modify substituents (e.g., nitro vs. trifluoromethyl groups) to isolate anti-inflammatory (COX-2 inhibition) vs. antimicrobial (bacterial membrane disruption) effects .
- Data reconciliation : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or off-target interactions with human kinases .
Q. How can computational modeling optimize the design of 5-(Isoxazol-5-yl)furan-2-carboxylic acid analogs for enhanced target selectivity?
- Methods :
- Docking simulations : Use AutoDock Vina to predict binding poses with Mycobacterium tuberculosis MbtI (ΔG ~-9.5 kcal/mol) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with low RMSD (<2 Å) .
Key Research Challenges
- Synthetic scalability : Multi-step routes often suffer from low atom economy (<50%); flow chemistry may improve efficiency .
- Bioactivity variability : Species-specific metabolism (e.g., CYP450 isoforms) complicates translational outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
